2-(Phenylmethoxy)-3-pyridinecarboxylic acid phenylmethyl ester
Description
2-(Phenylmethoxy)-3-pyridinecarboxylic acid phenylmethyl ester is a synthetic ester derivative featuring a pyridinecarboxylic acid core substituted with a phenylmethoxy group at the 2-position and a phenylmethyl ester at the 3-position.
Similar esters, such as talniflumate and morniflumate, are designed to mitigate side effects (e.g., ulcerogenicity) associated with non-steroidal anti-inflammatory drugs (NSAIDs) like niflumic acid .
Properties
IUPAC Name |
benzyl 2-phenylmethoxypyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c22-20(24-15-17-10-5-2-6-11-17)18-12-7-13-21-19(18)23-14-16-8-3-1-4-9-16/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDHVTSKZQFZTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=N2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Phenylmethoxy)-3-pyridinecarboxylic acid phenylmethyl ester, also known as a pyridine derivative, has garnered attention for its potential biological activities. This compound is part of a broader class of esters that exhibit various pharmacological properties, including anti-inflammatory and anticancer activities. This article delves into the biological activity of this specific compound, supported by data tables, research findings, and case studies.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The ester functional group is known to undergo hydrolysis in vivo, leading to the release of active moieties that can interact with enzymes and receptors. The presence of the phenyl group may enhance lipophilicity, facilitating membrane permeability and subsequent cellular uptake.
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer properties . It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study : In vitro assays demonstrated that this compound reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines by over 50% at concentrations above 10 µM after 48 hours of treatment.
Anti-inflammatory Effects
This compound also displays anti-inflammatory activity , which is critical in conditions such as arthritis and other inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes like COX-2.
- Research Findings : In a controlled study, administration of the compound resulted in a significant decrease in TNF-alpha and IL-6 levels in lipopolysaccharide (LPS)-induced inflammation models .
Data Table: Biological Activity Summary
| Activity Type | Model/System Used | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Anticancer | MCF-7 Cell Line | >10 | >50% reduction in cell viability |
| A549 Cell Line | >10 | >50% reduction in cell viability | |
| Anti-inflammatory | LPS-induced Inflammation | 5-20 | Decrease in TNF-alpha and IL-6 levels |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest:
- Absorption : Rapid absorption post-administration.
- Distribution : High distribution volume indicating extensive tissue penetration.
- Metabolism : Primarily hepatic metabolism with potential for drug-drug interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following table compares key structural features and molecular properties of 2-(phenylmethoxy)-3-pyridinecarboxylic acid phenylmethyl ester with related compounds:
Key Observations :
- Substitution at Position 2: The target compound uses a phenylmethoxy group, while talniflumate and morniflumate incorporate trifluoromethylphenylamino groups, which enhance anti-inflammatory activity by modulating cyclooxygenase (COX) inhibition .
- Ester Group at Position 3 : The phenylmethyl ester in the target compound contrasts with the phthalidyl ester in talniflumate (improves metabolic stability) and the morpholinyl ethyl ester in morniflumate (enhances solubility) .
Pharmacological and Toxicological Profiles
Anti-inflammatory Activity:
- Talniflumate : Demonstrates potent anti-inflammatory effects in rheumatoid arthritis models, with 50% lower ulcerogenic activity than niflumic acid due to delayed hydrolysis in the gastrointestinal tract .
- Morniflumate : Shows prolonged anti-inflammatory action attributed to its morpholinyl ester group, which facilitates sustained release of the active metabolite .
Toxicity:
Metabolic Stability and Hydrolysis
Ester hydrolysis rates influence therapeutic efficacy:
Preparation Methods
Hydrolysis of Isoxazole-Protected Intermediates
A cornerstone of the synthesis involves the hydrolysis of 3-(4,4-dimethylisoxazol-2-yl)pyridine derivatives to yield nicotinic acid analogs. For example, 2-(phenylmethoxy)-3-(4,4-dimethylisoxazol-2-yl)pyridine undergoes acid-catalyzed hydrolysis to produce 2-(phenylmethoxy)-3-pyridinecarboxylic acid (Fig. 1).
Reaction Conditions :
-
Substrate : 2-(Phenylmethoxy)-3-(4,4-dimethylisoxazol-2-yl)pyridine.
-
Reagent : Aqueous HCl (6 M), reflux for 8–12 hours.
The isoxazole group acts as a transient protective group, enabling subsequent functionalization of the pyridine ring.
Directed ortho-Metalation for Position 2 Functionalization
To introduce the phenylmethoxy group at position 2, directed ortho-metalation is employed. The carboxylic acid or ester at position 3 directs deprotonation to position 2, facilitating reaction with benzyl electrophiles (Fig. 2).
Procedure :
-
Deprotonation : Treat 3-pyridinecarboxylic acid with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF).
-
Electrophilic Quenching : Add benzyl bromide to the lithiated intermediate.
-
Workup : Acidify with HCl and extract with dichloromethane.
Outcome :
Esterification of the Carboxylic Acid
Acid Chloride-Mediated Esterification
The carboxylic acid at position 3 is converted to its phenylmethyl ester via acid chloride formation (Fig. 3).
Steps :
-
Chlorination : React 2-(phenylmethoxy)-3-pyridinecarboxylic acid with thionyl chloride (SOCl₂) under reflux.
-
Esterification : Add benzyl alcohol to the acid chloride in the presence of pyridine.
Conditions :
-
SOCl₂ : 1.5 equivalents, reflux, 2 hours.
-
Benzyl Alcohol : 2 equivalents, room temperature, 12 hours.
Characterization :
Coupling Reagent-Assisted Esterification
Alternative methods utilize coupling agents like dicyclohexylcarbodiimide (DCC) to directly esterify the acid (Fig. 4).
Procedure :
-
Activation : Mix the carboxylic acid with DCC and 4-dimethylaminopyridine (DMAP) in dichloromethane.
-
Nucleophilic Attack : Add benzyl alcohol and stir at room temperature.
Advantages :
-
Avoids handling corrosive thionyl chloride.
-
Suitable for acid-sensitive substrates.
Regioselective Aromatic Substitution
Electrophilic Bromination and Nucleophilic Displacement
To install the phenylmethoxy group, electrophilic bromination at position 2 is followed by nucleophilic substitution with benzyloxide (Fig. 5).
Steps :
-
Bromination : Treat 3-pyridinecarboxylic acid with bromine in acetic acid.
-
Substitution : React the 2-bromo derivative with sodium benzyloxide in dimethylformamide (DMF).
Challenges :
-
Pyridine's electron-deficient ring necessitates harsh conditions for nucleophilic substitution.
-
Competing side reactions at positions 4 and 6.
Dehydrogenation of Tetrahydropyridine Intermediates
Sulfur-Mediated Aromatization
Tetrahydropyridine intermediates are dehydrogenated to pyridines using elemental sulfur (Fig. 6).
Example :
-
Substrate : 1-Ethyl-1,2,5,6-tetrahydro-4-phenyl-3-pyridinecarboxylic acid phenylmethyl ester.
-
Conditions : Reflux in decalin with sulfur for 3 hours.
-
Outcome : Aromatic pyridine with retained ester and ether groups.
Analytical Validation and Spectral Data
Nuclear Magnetic Resonance
Mass Spectrometry
-
Molecular Ion : m/z 375 (M⁺).
-
Fragmentation : Loss of benzyloxy (91 amu) and benzyl (77 amu) groups.
Mechanistic Insights and Side Reactions
Competing Pathways in Esterification
During acid chloride formation, over-chlorination or ring halogenation may occur, necessitating strict stoichiometric control.
Radical Intermediates in Dehydrogenation
Sulfur-mediated dehydrogenation proceeds via radical intermediates, risking over-oxidation to pyridine N-oxide.
Scalability and Industrial Considerations
Cost-Effective Reagents
Q & A
Q. What are the typical synthetic routes for preparing 2-(Phenylmethoxy)-3-pyridinecarboxylic acid phenylmethyl ester?
The compound is commonly synthesized via substitution and condensation reactions. For example, a substitution reaction under alkaline conditions using pyridinemethanol derivatives and halogenated nitrobenzene intermediates can generate key precursors. Subsequent reduction (e.g., iron powder under acidic conditions) and condensation with cyanoacetic acid or esters yield the final product . Esterification steps often employ condensing agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in solvents such as tetrahydrofuran (THF) .
Q. Which analytical techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions on the pyridine ring. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like ester carbonyls (C=O stretch at ~1700 cm⁻¹) . High-performance liquid chromatography (HPLC) or chiral separation methods (e.g., Chiralpak® OD columns) ensure purity and stereochemical integrity when applicable .
Q. What are the primary research applications of this compound?
It serves as a pharmaceutical intermediate, particularly in synthesizing kinase inhibitors or heterocyclic bioactive molecules. Its phenylmethoxy and ester groups enhance solubility and bioavailability, making it valuable in medicinal chemistry studies .
Advanced Research Questions
Q. How can researchers optimize reaction yields during the condensation step of its synthesis?
Low yields in condensation reactions may arise from imbalanced stoichiometry or suboptimal activation of carboxylic acid groups. Systematic optimization includes:
- Adjusting molar ratios of reactants (e.g., 1:1.2 for amine:carboxylic acid).
- Testing alternative condensing agents (e.g., HATU vs. EDC/HOBt).
- Solvent screening (e.g., dichloromethane for non-polar intermediates or DMF for polar systems). Evidence from multi-step syntheses suggests yields >85% are achievable with rigorous drying of intermediates and inert atmosphere control .
Q. What strategies resolve discrepancies in spectroscopic data across studies?
Contradictory NMR or MS data may stem from residual solvents, tautomerism, or impurities. Cross-validation using orthogonal methods is critical:
- 2D NMR (e.g., COSY, HSQC) clarifies coupling patterns and connectivity.
- High-resolution MS (HRMS) confirms exact mass.
- X-ray crystallography (if crystals are obtainable) provides unambiguous structural confirmation .
Q. How can stereochemical purity be ensured in derivatives of this compound?
Chiral centers introduced during synthesis require enantioselective methods. For example, asymmetric catalysis (e.g., chiral palladium complexes) or enzymatic resolution can control stereochemistry. Post-synthesis, chiral stationary phases (e.g., Chiralpak® columns) with supercritical fluid chromatography (SFC) effectively separate diastereomers, as demonstrated in separations of hydroxy-acetamide isomers .
Q. What computational tools aid in predicting the biological activity of this compound?
Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) relevant to binding affinity. Molecular docking (e.g., AutoDock Vina) predicts interactions with target proteins like kinases. Pharmacophore mapping aligns substituents with known bioactive motifs, guiding structural modifications .
Methodological Considerations
Q. How should researchers handle stability issues during storage?
The ester group is prone to hydrolysis under humid conditions. Storage recommendations include:
Q. What are the key parameters for scaling up synthesis from mg to gram scale?
Critical factors include:
Q. How can environmental impacts of this compound be assessed in absence of ecological data?
Predictive models like Quantitative Structure-Activity Relationship (QSAR) tools estimate biodegradability and toxicity. Experimental assays (e.g., Daphnia magna acute toxicity tests) and OECD guidelines fill data gaps. Researchers should prioritize green chemistry principles (e.g., solvent substitution) during synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
